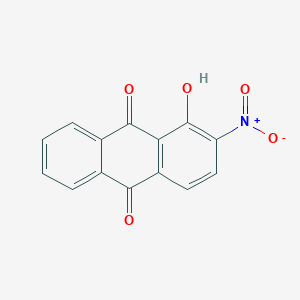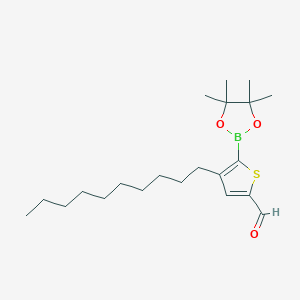
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a decyl chain, a dioxaborolane group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Decyl Chain: The decyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the thiophene ring is alkylated with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium(0) catalyst, aryl halide, and a base such as potassium carbonate in an organic solvent like toluene.
Major Products
Oxidation: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid.
Reduction: 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol.
Substitution: Various aryl-substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
While direct biological applications might be limited, derivatives of this compound could be explored for their biological activity, particularly in drug discovery and development.
Medicine
Potential medicinal applications could involve the synthesis of thiophene-based drugs, which are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and functional groups that allow for fine-tuning of electronic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport. In chemical reactions, the dioxaborolane group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts.
Comparison with Similar Compounds
Similar Compounds
4-Decylthiophene-2-carbaldehyde: Lacks the dioxaborolane group, making it less versatile for cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde: Similar structure but without the decyl chain, affecting its solubility and electronic properties.
4-Decyl-5-bromothiophene-2-carbaldehyde: Contains a bromine atom instead of the dioxaborolane group, which can also participate in cross-coupling reactions but with different reactivity and conditions.
Uniqueness
The presence of both the decyl chain and the dioxaborolane group in 4-Decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde makes it particularly unique. The decyl chain enhances solubility in organic solvents, while the dioxaborolane group allows for versatile cross-coupling reactions, making it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C21H35BO3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-decyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H35BO3S/c1-6-7-8-9-10-11-12-13-14-17-15-18(16-23)26-19(17)22-24-20(2,3)21(4,5)25-22/h15-16H,6-14H2,1-5H3 |
InChI Key |
DFMXMOUTUTXJLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


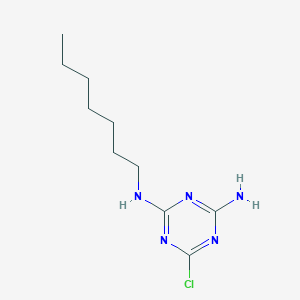
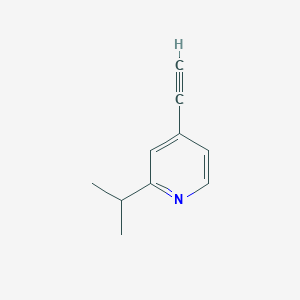
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)


![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
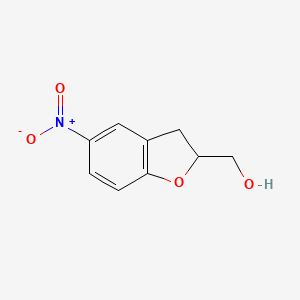

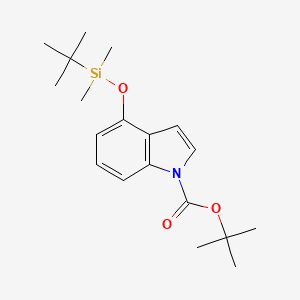
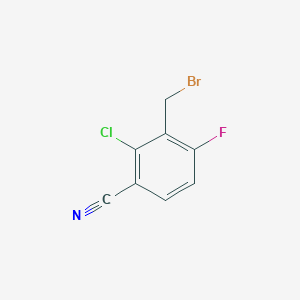

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

